

physical and chemical properties of 2-Methyl-5-nitrobenzothiazole

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzothiazole

Cat. No.: B1346598

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An In-depth Technical Guide on 2-Methyl-5-nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methyl-5-nitrobenzothiazole**. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Core Physical and Chemical Properties

2-Methyl-5-nitrobenzothiazole is an organic compound featuring a benzothiazole scaffold, which is a fusion of benzene and thiazole rings. Key structural characteristics include a methyl group at the 2-position and a nitro group at the 5-position.^[1] This compound typically presents as a yellow to orange crystalline solid and demonstrates moderate solubility in organic solvents.^[1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzothiazole ring system, making the compound a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.^[1] The nitro group also makes it susceptible to nucleophilic substitution reactions.^[1]

Table 1: Physical and Chemical Properties of **2-Methyl-5-nitrobenzothiazole**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S	[1][2][3]
Molecular Weight	194.21 g/mol	[2][3]
CAS Number	2941-66-4	[2][3]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	134-137 °C	
Boiling Point	Not available	
Density	Not available	
Solubility	Moderately soluble in organic solvents	[1]

Spectral Data

Precise spectral data for **2-Methyl-5-nitrobenzothiazole** is not readily available in the searched literature. However, based on the known chemical shifts of related benzothiazole and nitro-aromatic compounds, a predicted ¹H NMR and ¹³C NMR spectrum can be approximated. Similarly, characteristic infrared absorption bands and mass spectrometry fragmentation patterns can be anticipated.

Table 2: Predicted Spectral Data for **2-Methyl-5-nitrobenzothiazole**

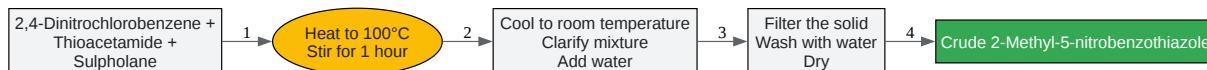
Technique	Predicted Peaks/Signals
¹ H NMR	Aromatic protons (3H, complex multiplet, $\sim\delta$ 7.5-8.5 ppm), Methyl protons (3H, singlet, $\sim\delta$ 2.8 ppm)
¹³ C NMR	Aromatic and thiazole carbons ($\sim\delta$ 120-160 ppm), Methyl carbon ($\sim\delta$ 20 ppm)
IR (Infrared) Spectroscopy	$\sim 1520\text{ cm}^{-1}$ and $\sim 1340\text{ cm}^{-1}$ (NO_2 asymmetric and symmetric stretching), $\sim 1600\text{ cm}^{-1}$ (C=N stretching), $\sim 3100\text{-}3000\text{ cm}^{-1}$ (aromatic C-H stretching)
Mass Spectrometry (MS)	Molecular ion peak (M^+) at $\text{m/z} = 194$. Fragments corresponding to the loss of NO_2 ($\text{m/z} = 148$) and other characteristic fragments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **2-Methyl-5-nitrobenzothiazole**.

Synthesis of 2-Methyl-5-nitrobenzothiazole

This protocol is adapted from a known synthetic route.



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Synthesis workflow for **2-Methyl-5-nitrobenzothiazole**.

Materials:

- 2,4-Dinitrochlorobenzene

- Thioacetamide
- Sulpholane
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and flask
- Filter paper

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.
- Heat the mixture to 100°C and stir at this temperature for 1 hour.
- After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
- Clarify the mixture by filtration to remove any insoluble byproducts.
- To the filtrate, add a significant volume of deionized water to precipitate the crude product.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with copious amounts of deionized water to remove any remaining sulpholane and other water-soluble impurities.
- Dry the collected solid, yielding crude **2-Methyl-5-nitrobenzothiazole**.

Purification by Recrystallization



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Recrystallization workflow for purification.

Materials:

- Crude **2-Methyl-5-nitrobenzothiazole**
- Ethanol (or another suitable solvent)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and flask
- Filter paper

Procedure:

- Transfer the crude **2-Methyl-5-nitrobenzothiazole** to an Erlenmeyer flask.
- Add a small amount of ethanol and heat the mixture on a hot plate with gentle swirling.
- Continue adding small portions of hot ethanol until the solid just dissolves.
- Remove the flask from the hot plate and allow it to cool slowly to room temperature.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
- Dry the crystals to obtain pure **2-Methyl-5-nitrobenzothiazole**.

Characterization by Melting Point Determination



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Workflow for melting point determination.

Materials:

- Purified **2-Methyl-5-nitrobenzothiazole**
- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp)

Procedure:

- Ensure the purified sample is completely dry and finely powdered.
- Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point (around 115°C).
- Decrease the heating rate to 1-2°C per minute.
- Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range

is the melting point.

Potential Applications and Further Research

2-Methyl-5-nitrobenzothiazole serves as a key building block in organic synthesis. Its derivatives have been explored for various applications, including:

- Dyes and Pigments: The benzothiazole core is a common feature in many commercial dyes.
- Pharmaceuticals: Benzothiazole derivatives have shown a wide range of biological activities, and this compound can be a precursor to novel therapeutic agents.
- Agrochemicals: Certain benzothiazole compounds exhibit herbicidal or fungicidal properties.

Further research into the biological activities of **2-Methyl-5-nitrobenzothiazole** and its derivatives could lead to the discovery of new drug candidates. Elucidation of its precise spectral characteristics through experimental analysis is also a crucial next step for its full characterization.

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References

- 1. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]
- 2. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
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